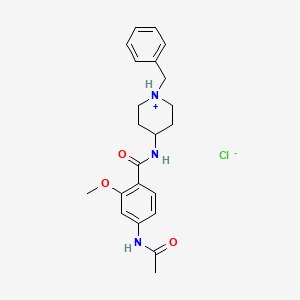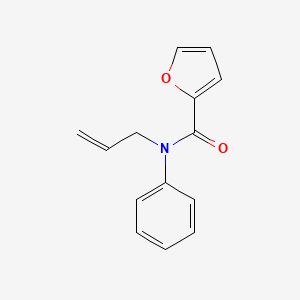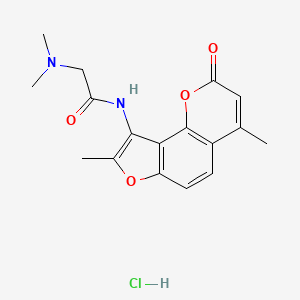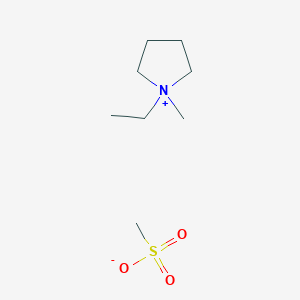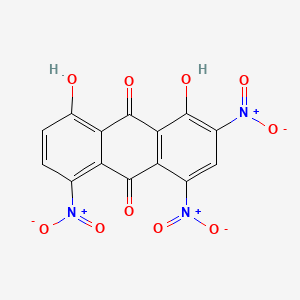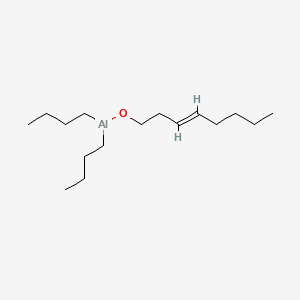
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride is a metallocene compound that contains zirconium as the central metal atom. It is widely used in the field of organometallic chemistry and catalysis, particularly in the polymerization of olefins. The compound is known for its unique structure, which includes two indenyl ligands connected by a dimethylsilylene bridge, and its ability to form highly active catalysts for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride typically involves the following steps:
Preparation of Indenyl Ligands: The starting material, 2-methylindene, is synthesized through a series of reactions involving the alkylation of indene with methyl iodide.
Formation of the Dimethylsilylene Bridge: The 2-methylindene is then reacted with dichlorodimethylsilane to form the dimethylsilylene-bridged indenyl ligand.
Complexation with Zirconium: The final step involves the reaction of the dimethylsilylene-bridged indenyl ligand with zirconium tetrachloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride undergoes various types of chemical reactions, including:
Polymerization: It is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Polymerization: Common reagents include olefins (e.g., ethylene, propylene) and co-catalysts such as methylaluminoxane.
Substitution Reactions: Reagents such as alkyl or aryl lithium compounds are used to replace the chloride ligands.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Polymerization: The major products are high molecular weight polymers, such as polyethylene and polypropylene.
Substitution Reactions: The products depend on the substituents introduced, leading to various zirconium complexes.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of various polymers with specific properties.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Industry: It is used in the production of high-performance plastics and elastomers, which are essential in various industrial applications.
Mechanism of Action
The mechanism of action of meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride involves the activation of olefins through coordination to the zirconium center. The dimethylsilylene bridge and indenyl ligands create a unique environment that facilitates the insertion of olefins into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefin monomers, and the pathways involve the formation of a zirconium-olefin complex followed by chain propagation.
Comparison with Similar Compounds
Similar Compounds
- Racemic-dimethylsilylbis(2-methyl-1-indenyl)zirconium dichloride
- Dimethylsilylbis(indenyl)zirconium dichloride
- Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
Uniqueness
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride is unique due to its specific structure, which includes a dimethylsilylene bridge and two indenyl ligands. This structure provides distinct catalytic properties, making it highly effective in the polymerization of olefins. Compared to similar compounds, it offers better control over polymer microstructure and higher catalytic activity.
Properties
Molecular Formula |
C22H22Cl2SiZr |
|---|---|
Molecular Weight |
476.6 g/mol |
InChI |
InChI=1S/C22H22Si.2ClH.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H;/q;;;+2/p-2 |
InChI Key |
DZGIKWGKXWWHGR-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][C]2C=CC=C[C]2[C]1[Si](C)(C)[C]3[C]([CH][C]4[C]3C=CC=C4)C.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
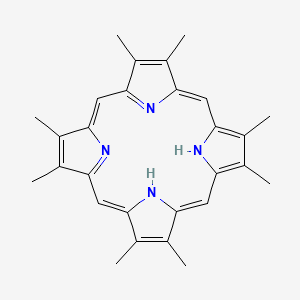
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
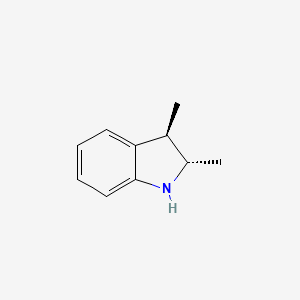
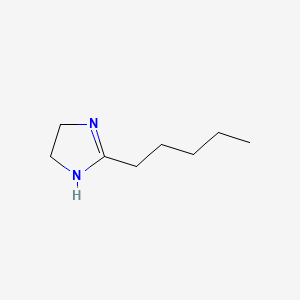
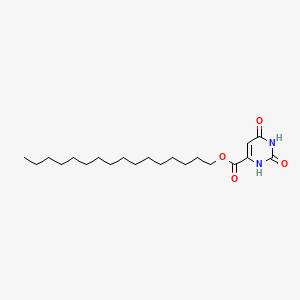
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)
